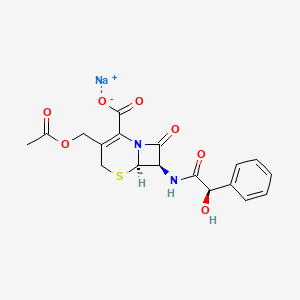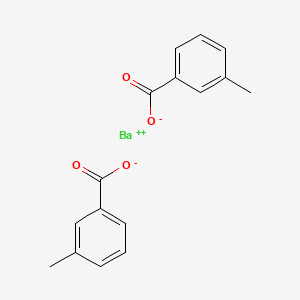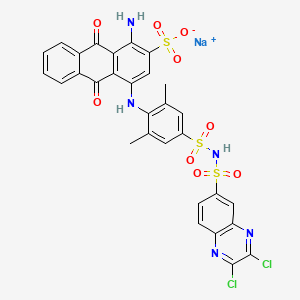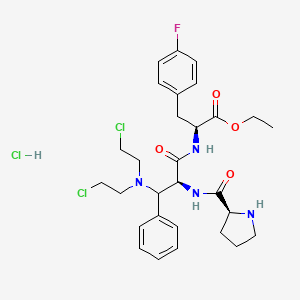
6'-Chloro-2-(ethylamino)-o-valerotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “C 3205” refers to 1-Cyclopentene-1,2-dicarboxylic anhydride, a valuable chemical used in various scientific and industrial applications. This compound is known for its unique structure and reactivity, making it a significant subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1,2-dicarboxylic anhydride can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-Cyclopentene-1,2-dicarboxylic anhydride involves large-scale Diels-Alder reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes purification steps such as recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentene-1,2-dicarboxylic acid.
Reduction: Cyclopentene-1,2-diol.
Substitution: Various substituted cyclopentene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Cyclopentene-1,2-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopentene-1,2-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic Anhydride: Similar in structure but differs in reactivity and applications.
Phthalic Anhydride: Another anhydride with different chemical properties and uses.
Uniqueness
1-Cyclopentene-1,2-dicarboxylic anhydride is unique due to its cyclopentene ring structure, which imparts distinct reactivity compared to other anhydrides. This uniqueness makes it valuable in specific synthetic applications where other anhydrides may not be suitable.
Propriétés
Numéro CAS |
102584-97-4 |
|---|---|
Formule moléculaire |
C14H22Cl2N2O |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-2-(ethylamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-7-12(16-5-2)14(18)17-13-10(3)8-6-9-11(13)15;/h6,8-9,12,16H,4-5,7H2,1-3H3,(H,17,18);1H |
Clé InChI |
LVBAFLPFSUTHEG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


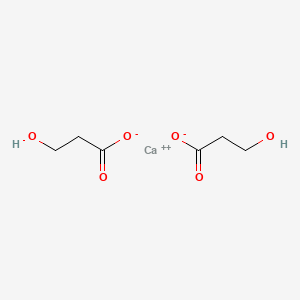


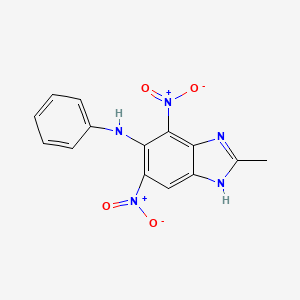
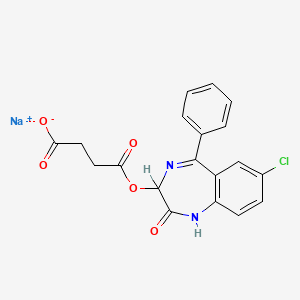
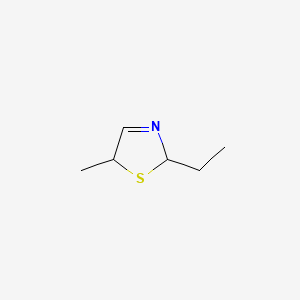
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
